Cas no 1219914-98-3 (1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one)

1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one structure
1219914-98-3 structure
商品名:1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one
CAS番号:1219914-98-3
MF:C13H18N2O3S2
メガワット:314.423620700836
CID:6329394
PubChem ID:49677274

1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one
    • 1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one
    • 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
    • 1219914-98-3
    • VU0527536-1
    • SR-01000926043
    • 1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-thiophen-2-ylethanone
    • SR-01000926043-1
    • F5882-5247
    • AKOS024526894
    • インチ: 1S/C13H18N2O3S2/c16-13(10-11-2-1-9-19-11)14-5-7-15(8-6-14)20(17,18)12-3-4-12/h1-2,9,12H,3-8,10H2
    • InChIKey: IGVXGGRMEOMKFA-UHFFFAOYSA-N
    • ほほえんだ: S(C1CC1)(N1CCN(C(CC2=CC=CS2)=O)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 314.07588479g/mol
  • どういたいしつりょう: 314.07588479g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 463
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5882-5247-5μmol
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one
1219914-98-3
5μmol
$63.0 2023-09-09
Life Chemicals
F5882-5247-5mg
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one
1219914-98-3
5mg
$69.0 2023-09-09
Life Chemicals
F5882-5247-2mg
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one
1219914-98-3
2mg
$59.0 2023-09-09
Life Chemicals
F5882-5247-3mg
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one
1219914-98-3
3mg
$63.0 2023-09-09
Life Chemicals
F5882-5247-10μmol
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one
1219914-98-3
10μmol
$69.0 2023-09-09
Life Chemicals
F5882-5247-4mg
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one
1219914-98-3
4mg
$66.0 2023-09-09
Life Chemicals
F5882-5247-20mg
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one
1219914-98-3
20mg
$99.0 2023-09-09
Life Chemicals
F5882-5247-25mg
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one
1219914-98-3
25mg
$109.0 2023-09-09
Life Chemicals
F5882-5247-2μmol
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one
1219914-98-3
2μmol
$57.0 2023-09-09
Life Chemicals
F5882-5247-15mg
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one
1219914-98-3
15mg
$89.0 2023-09-09

1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one 関連文献

1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-oneに関する追加情報

Chemical Profile of 1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one (CAS No. 1219914-98-3)

1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one is a sophisticated organic compound characterized by its intricate molecular architecture, which combines a piperazine core with thiophene and cyclopropane sulfonyl functional groups. This compound has garnered significant attention in the pharmaceutical and chemical research communities due to its potential applications in drug discovery and material science. The molecular structure, featuring a sulfonyl-substituted piperazine ring linked to an ethanone moiety appended with a thiophene group, suggests unique electronic and steric properties that may be leveraged in various synthetic and biological contexts.

The CAS No. 1219914-98-3 uniquely identifies this chemical entity, ensuring precise referencing in scientific literature, patents, and regulatory submissions. The compound’s synthesis likely involves multi-step organic transformations, including sulfonylation, nucleophilic substitution, and condensation reactions, which are critical for establishing the desired connectivity between the piperazine, thiophene, and cyclopropane sulfonyl components. Advanced spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are essential for confirming the structural integrity of 1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one.

Recent research in medicinal chemistry has highlighted the importance of piperazine derivatives in developing central nervous system (CNS) therapeutics due to their ability to modulate neurotransmitter receptors. The presence of the cyclopropane sulfonyl group in this compound may enhance binding affinity or selectivity for specific biological targets. Additionally, the thiophene ring introduces electron-deficient characteristics, which could influence reactivity and interactions with biological molecules. Such structural features make this compound a promising candidate for further exploration in pharmacological studies.

In the realm of material science, organics containing thiophene units are widely studied for their semiconducting properties and potential use in organic electronics. The incorporation of a sulfonyl group into the molecular framework may further tailor electronic properties, making 1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one a candidate for applications in optoelectronic devices or as a precursor for more complex functional materials. The cyclopropane moiety, while less common in pharmaceutical applications, may contribute to steric hindrance that could be exploited to improve drug-like properties such as solubility or metabolic stability.

The synthesis and characterization of this compound also align with emerging trends in green chemistry, where efficient synthetic routes and sustainable methodologies are prioritized. Researchers may explore catalytic processes or solvent-free reactions to minimize environmental impact while maintaining high yields. Furthermore, computational chemistry techniques such as density functional theory (DFT) can be employed to predict the compound’s behavior before experimental synthesis, reducing trial-and-error approaches and accelerating discovery.

Biological activity remains a key focus area for 1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one. Preliminary studies might investigate its interactions with enzymes or receptors relevant to neurological disorders, inflammation, or cancer. The combination of piperazine and thiophene motifs suggests potential antipsychotic or anticonvulsant effects, though definitive conclusions require rigorous in vitro and possibly in vivo testing. Collaborative efforts between synthetic chemists and biologists are crucial for translating structural features into tangible therapeutic benefits.

The compound’s physicochemical properties, including solubility, melting point, and thermal stability, will also be critical factors in determining its feasibility for various applications. Advanced computational models can predict these properties based on molecular structure, guiding experimental design. For instance, solubility predictions might inform decisions about formulation strategies if the compound is intended for pharmaceutical use. Similarly, thermal stability data could influence storage conditions or processing methods in industrial settings.

As research progresses, 1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-ylenkhanthanone) may serve as a scaffold for generating libraries of derivatives with tailored properties. Structure-based drug design approaches can leverage computational tools to identify modifications that enhance potency or reduce side effects. Such endeavors are supported by growing databases of chemical structures and bioactivity data, enabling high-throughput screening of novel analogs.

The broader implications of this work extend beyond immediate applications. By advancing our understanding of how specific molecular motifs influence biological activity or material behavior, researchers contribute to fundamental knowledge that underpins innovation across multiple disciplines. The intersection of organic chemistry with pharmacology and materials science exemplifies how interdisciplinary collaboration can drive progress toward solving complex challenges.

In conclusion, 1219914 98 3 represents a structurally intriguing compound with potential utility in both pharmaceuticals and advanced materials. Its unique combination of functional groups—cyclopropanesulfonyl, piperazine, and thiophene—offers opportunities for innovation through synthetic chemistry and biological exploration. As methodologies evolve toward greater efficiency and sustainability, 1219914 98 3 will likely play a role in shaping future developments within its respective fields.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd